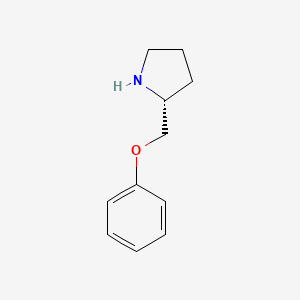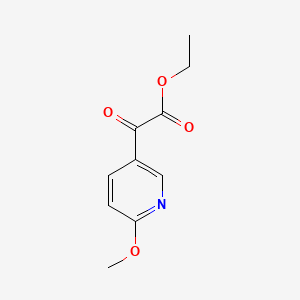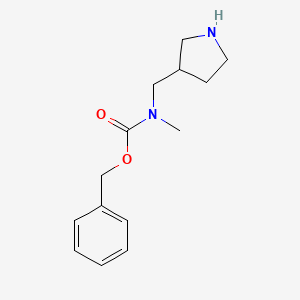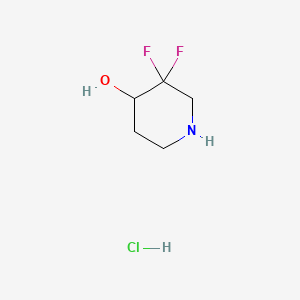
3,3-Difluoropiperidin-4-OL hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Difluoropiperidin-4-OL hydrochloride is a chemical compound with the molecular formula C₅H₁₀ClF₂NO and a molecular weight of 173.59 g/mol . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and is characterized by the presence of two fluorine atoms at the 3-position and a hydroxyl group at the 4-position. This compound is commonly used in various scientific research applications due to its unique chemical properties.
作用机制
Target of Action
3,3-Difluoropiperidin-4-OL hydrochloride is a fluorinated piperidine building block . It is primarily used in the synthesis of pharmaceutical active ingredients (APIs) . The compound’s primary targets are typically molecular scaffolds in APIs, to which it can attach effortlessly through amination .
Mode of Action
The compound interacts with its targets by attaching to molecular scaffolds through amination . This interaction enhances the potency of certain APIs. For instance, it has been found to improve the potency of an agonist of the apelin receptor .
Biochemical Pathways
The specific biochemical pathways affected by this compound depend on the APIs it is used to synthesize. It is known to play a role in enhancing the selectivity of estrogen-positive breast cancer treatments .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific APIs it is used to synthesize. It is known to enhance the potency of certain apis, such as an agonist of the apelin receptor . It also enhances the selectivity of treatments for estrogen-positive breast cancer .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the conditions under which the compound is stored and the temperature at which it is used. Currently, it is recommended to store the compound at room temperature .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoropiperidin-4-OL hydrochloride typically involves the fluorination of piperidine derivatives. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity .
化学反应分析
Types of Reactions
3,3-Difluoropiperidin-4-OL hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to alter the fluorine atoms.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield 3,3-difluoropiperidin-4-one, while substitution reactions can produce a variety of derivatives with different functional groups .
科学研究应用
3,3-Difluoropiperidin-4-OL hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
相似化合物的比较
Similar Compounds
4,4-Difluoropiperidin-3-OL hydrochloride: Similar in structure but with fluorine atoms at different positions.
3,3-Difluoropiperidin-4-one: Lacks the hydroxyl group, resulting in different chemical properties.
Uniqueness
3,3-Difluoropiperidin-4-OL hydrochloride is unique due to the specific positioning of its fluorine atoms and hydroxyl group, which confer distinct reactivity and stability. This makes it particularly useful in applications where precise control over chemical interactions is required .
属性
IUPAC Name |
3,3-difluoropiperidin-4-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2NO.ClH/c6-5(7)3-8-2-1-4(5)9;/h4,8-9H,1-3H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJCFIXWIHGQCPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1O)(F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClF2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1334416-77-1 |
Source


|
| Record name | 3,3-difluoropiperidin-4-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

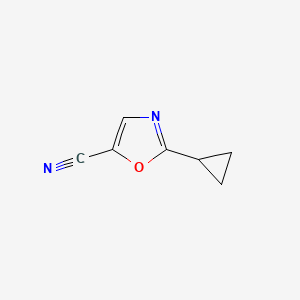
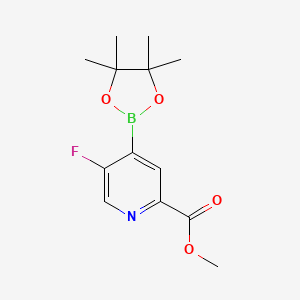
![4,4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B596909.png)

![2-(3-Chlorophenyl)-5-methylbenzo[d]thiazole](/img/structure/B596911.png)

